N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing various heterocyclic compounds, leveraging the structural motifs similar to the query compound. For instance, the preparation and alkylation of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related pyrazolo[3,4-b]pyridine derivatives highlight innovative routes to synthesize complex molecules with potential pharmacological activities (El-Essawy & Rady, 2011).
Medicinal Chemistry and Drug Discovery
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, including structures with furan derivatives, have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Antimicrobial and Antifungal Applications
Compounds incorporating furan-2-carboxamide structures have been evaluated for their antimicrobial activities, demonstrating effectiveness against a variety of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Cakmak et al., 2022).
Heterocyclic Chemistry
Electrophilic Substitution Reactions
Studies on the synthesis and reactivity of benzo[e][1,3]benzothiazole derivatives, including furan-2-carboxamide, showcase the potential of these compounds in organic synthesis, particularly in electrophilic substitution reactions, which are fundamental in constructing diverse molecular architectures (Aleksandrov & El’chaninov, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase-1 (COX-1) enzyme . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.
Mode of Action
The compound interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has shown weak COX-1 inhibitory activity with IC50 values ranging from 7.41 to 11.34 µM .
Biochemical Pathways
By inhibiting COX-1, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever. The downstream effect of this inhibition is a reduction in these responses.
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX-1, the compound reduces the production of prostaglandins, thereby decreasing the inflammatory response. This can lead to a reduction in symptoms associated with inflammation, such as pain and swelling.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-13-9-14(2)20-19(10-13)24-22(28-20)25(12-17-7-5-6-8-23-17)21(26)18-11-15(3)27-16(18)4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUFOPYOOZDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(OC(=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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